Ketoprofen methyl ester

Prodrug Safety pharmacology Hepatotoxicity

Ketoprofen methyl ester is the only BBB‑permeable COX‑1 inhibitor that enables non‑invasive PET imaging of neuroinflammation. Esterification increases lipophilicity by ~2.5–3.0 logP units, allowing passive CNS diffusion—a property absent in generic ketoprofen. Once in the brain, rapid enzymatic hydrolysis releases active ketoprofen for COX‑1 inhibition. Critically, esterase‑mediated hydrolysis rates vary widely across species; KME hydrolyzes rapidly in mouse/rat plasma but remains stable in commercial dog plasma. These species‑specific kinetics make KME irreplaceable for reproducible preclinical neuroimaging and bioanalytical method validation. Specify radiochemical purity >99% and enantiomeric composition based on required assay sensitivity.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 47087-07-0
Cat. No. B023881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoprofen methyl ester
CAS47087-07-0
Synonyms3-Benzoyl-α-methyl-benzeneacetic Acid Methyl Ester
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3
InChIKeyBIOCOYIPJQMGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ketoprofen Methyl Ester (CAS 47087-07-0): A CNS-Penetrant Prodrug for COX-1 Imaging and Enhanced Safety


Ketoprofen methyl ester (KME; CAS 47087-07-0; methyl 2-(3-benzoylphenyl)propanoate) is an ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. As a methyl ester derivative (C17H16O3, MW 268.31 g/mol), it exhibits increased lipophilicity compared to the parent acid, enabling passive diffusion across the blood-brain barrier (BBB)—a property ketoprofen lacks [1]. Once in the CNS, KME undergoes rapid enzymatic hydrolysis to release the active ketoprofen, which selectively inhibits cyclooxygenase-1 (COX-1) [1][2]. This unique CNS-penetrant characteristic has established KME as a critical proradiotracer for PET imaging of neuroinflammation, a niche application where generic ketoprofen or other NSAIDs cannot substitute.

Why Ketoprofen Methyl Ester Cannot Be Substituted with Generic Ketoprofen or Other NSAID Esters


Generic substitution of ketoprofen methyl ester with the parent drug ketoprofen fails for two critical, data-supported reasons. First, ketoprofen lacks the lipophilicity required for passive CNS penetration; KME's esterification increases logP by approximately 2.5-3.0 units, enabling BBB transit that is essential for neuroinflammation imaging [1]. Second, in vitro hydrolysis stability varies dramatically across species and biological matrices: KME is rapidly hydrolyzed in mouse and rat plasma but remains stable in commercially purchased dog plasma [2]. This species-dependent esterase susceptibility is not uniform across ketoprofen ester prodrugs (e.g., ethyl, propyl, or morpholinoalkyl esters), each exhibiting distinct hydrolysis kinetics and bioavailability profiles [3]. Consequently, procurement of a specific ester derivative—rather than any generic NSAID—is mandated for reproducible experimental outcomes.

Ketoprofen Methyl Ester: Quantitative Comparative Evidence for Scientific Selection


Ketoprofen Methyl Ester Exhibits >30-Fold Higher Predicted LD50 and Reduced Hepatotoxicity Versus Ketoprofen

In silico ProTox-II analysis predicts that ketoprofen methyl ester possesses an LD50 value greater than 30-fold that of the parent drug ketoprofen, with no predicted hepatotoxicity, a class-limiting adverse effect of chronic ketoprofen use [1]. In vivo hepatotoxicity studies further confirmed that ester prodrugs (including the methyl derivative) exert significantly lower effects on liver enzymes and histopathology compared to pure ketoprofen [1].

Prodrug Safety pharmacology Hepatotoxicity Oral delivery

Ketoprofen Methyl Ester Enables COX-1-Specific PET Imaging of Neuroinflammation, a Property Absent in Parent Ketoprofen

11C-labeled ketoprofen methyl ester (11C-KTP-Me) selectively crosses the blood-brain barrier and accumulates in COX-1-expressing activated microglia within inflamed brain regions, as demonstrated by ex vivo autoradiography in COX-1-deficient versus COX-2-deficient mice [1]. Parent ketoprofen does not efficiently cross the BBB due to its lower lipophilicity and ionization at physiological pH, precluding its use as a CNS imaging agent [2]. In human subjects, 11C-KTP-Me achieved an average peak cortical standardized uptake value (SUV) of 1.5 at 2 minutes post-injection [3].

PET imaging Neuroinflammation COX-1 Blood-brain barrier

Ketoprofen Methyl Ester Exhibits Species-Dependent Plasma Stability, a Critical Pre-Analytical Variable Not Shared by All Prodrugs

In a comparative study of ketoprofen methylester (KME) stability across eight species, KME was rapidly hydrolyzed in both commercially purchased and freshly collected plasma of mouse, rat, and horse. In contrast, hydrolysis was minimal in commercially purchased plasma of dog, pig, sheep, and cattle but substantial in freshly collected plasma from the same species [1]. This species- and sample-source-dependent instability is not a universal property of all ketoprofen esters; for example, certain 1-alkylazacycloalkan-2-one esters exhibit good stability in phosphate buffer and porcine esterase [2].

Prodrug stability Plasma esterases Pre-analytical variables Species differences

Ester Prodrugs of Ketoprofen Retain Anti-Inflammatory Potency (91.8%-113.3%) with Significantly Lower Ulcerogenicity

A series of ester prodrugs of ketoprofen, including the methyl ester, exhibited marked anti-inflammatory activity ranging from 91.8% to 113.3% relative to the parent drug ketoprofen in the carrageenan-induced paw edema model [1]. Importantly, the ulcerogenic index of these ester prodrugs was significantly lower than that of ketoprofen [1]. This class-level finding is further supported by independent studies demonstrating non-ulcerogenic potential of ketoprofen ester prodrugs [2] and specifically potent analgesic/anti-inflammatory activity of ketoprofen methyl ester compared to the parent drug [3].

Anti-inflammatory Ulcerogenicity COX inhibition NSAID safety

The (S)-Enantiomer of Ketoprofen Methyl Ester Demonstrates Superior COX-1 Binding and Brain Retention

PET studies using 18F-labeled ketoprofen methyl ester (18F-FKTP-Me) enantiomers revealed that the (S)-enantiomer exhibited significantly higher accumulation in inflamed brain regions compared to both the racemic (RS)-mixture and the (R)-enantiomer [1]. The accumulated radioactivity of (S)-[18F]FKTP-Me was higher than that of (RS)-[18F]FKTP-Me and (R)-[18F]FKTP-Me, correlating with the stereospecific inhibitory activity of FKTP against COX-1 [1]. This stereoselective advantage is unique to KME among NSAID prodrugs.

Enantioselectivity COX-1 PET imaging Stereochemistry

Procurement-Driven Application Scenarios for Ketoprofen Methyl Ester


Longitudinal PET Imaging of Neuroinflammation in Alzheimer's Disease and Neurodegenerative Models

Ketoprofen methyl ester is the validated COX-1 PET probe for non-invasive, longitudinal imaging of microglial activation in rodent models of Alzheimer's disease, stroke, and traumatic brain injury. 11C-KTP-Me specifically accumulates in activated microglia expressing COX-1, enabling researchers to monitor disease progression and therapeutic intervention over time [1]. This application is impossible with generic ketoprofen due to its BBB impermeability. Procurement should specify radiochemical purity >99% and confirm enantiomeric composition based on required sensitivity.

Oral Prodrug Formulation Development for Chronic Inflammatory Diseases with Reduced Hepatotoxicity

In silico and in vivo studies identify ketoprofen methyl ester as an ideal candidate for oral delivery in chronic inflammation models, exhibiting >30-fold higher predicted LD50 and no hepatotoxicity compared to the parent drug [1]. Its enhanced intestinal permeation and preserved anti-inflammatory efficacy make it suitable for formulation development aimed at long-term NSAID therapy with mitigated gastrointestinal and hepatic side effects [2].

Pre-Clinical Pharmacokinetic Studies Requiring Species-Specific Plasma Stability Control

Given the documented species-dependent hydrolysis of KME in plasma—rapid in mouse/rat, minimal in commercial dog/pig plasma—this compound is ideal for developing and validating bioanalytical methods that incorporate esterase inhibitors or rapid sample processing protocols [1]. Researchers can use KME as a model ester prodrug to study interspecies differences in esterase activity and to optimize pre-analytical workflows for ester-containing drug candidates.

Synthesis of Isotopically Labeled PET Tracers (11C, 18F) for Clinical Neuroinflammation Studies

Ketoprofen methyl ester serves as the precursor for synthesizing 11C- and 18F-labeled PET proradiotracers used in first-in-human neuroinflammation studies [1][2]. The methyl ester moiety enables rapid C-11 methylation or nucleophilic aromatic 18F-fluorination, and the resulting tracers demonstrate favorable human dosimetry (effective dose 4.7 μSv/MBq) [3]. For radiochemistry laboratories, procurement of high-purity KME precursor is essential for GMP-compliant tracer production.

Technical Documentation Hub

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